molecular formula C9H13ClN4 B13081432 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile

Cat. No.: B13081432
M. Wt: 212.68 g/mol
InChI Key: OMLYJNSVKSZEFQ-UHFFFAOYSA-N
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Description

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino and chloro groups, as well as a butanenitrile moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the butanenitrile moiety: This step involves the reaction of the substituted pyrazole with a suitable nitrile compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, alkoxides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the pyrazole ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide
  • 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid

Uniqueness

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile is unique due to the presence of the butanenitrile moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions and applications that are not possible with other pyrazole derivatives.

Properties

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

IUPAC Name

4-(3-amino-4-chloropyrazol-1-yl)-2,2-dimethylbutanenitrile

InChI

InChI=1S/C9H13ClN4/c1-9(2,6-11)3-4-14-5-7(10)8(12)13-14/h5H,3-4H2,1-2H3,(H2,12,13)

InChI Key

OMLYJNSVKSZEFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=C(C(=N1)N)Cl)C#N

Origin of Product

United States

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